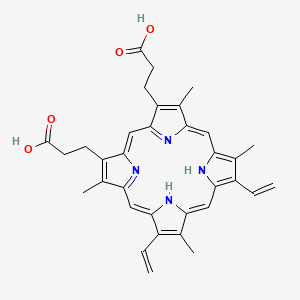

protoporphyrin IX

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-[18-(2-carboxyethyl)-8,13-bis(ethenyl)-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H34N4O4/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25/h7-8,13-16,35-36H,1-2,9-12H2,3-6H3,(H,39,40)(H,41,42) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCFFYALKHPIRKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C=C)C)C(=C4CCC(=O)O)C)C(=C3C)CCC(=O)O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H34N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

50865-01-5 (di-hydrochloride salt) | |

| Record name | Protoporpyrin IX | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID4048353 | |

| Record name | Protoporphyrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

562.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

553-12-8 | |

| Record name | Protoporpyrin IX | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000553128 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Protoporphyrin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02285 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | protoporphyrin IX | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757839 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | protoporphyrin IX | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2632 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 21H,23H-Porphine-2,18-dipropanoic acid, 7,12-diethenyl-3,8,13,17-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Protoporphyrin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4048353 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-(3,7,12,17-tetramethyl-8,13-divinylporphine-2,18-diyl)di(propionic acid) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.213 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PROTOPORPHYRIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C2K325S808 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Protoporphyrin Ix Biosynthesis and Metabolic Pathways

Enzymatic Cascade of Protoporphyrin IX Synthesis

The synthesis of this compound is an eight-step enzymatic process that is fundamental for life. nih.gov The pathway is initiated in the mitochondria, continues in the cytoplasm, and the final steps, including the formation of this compound itself, occur back in the mitochondria. nih.gov

Delta-Aminolevulinic Acid (ALA) Synthesis Pathways

The initial and rate-limiting step of the entire biosynthetic pathway is the formation of δ-aminolevulinic acid (ALA). nih.gov There are two primary pathways for ALA synthesis in living organisms:

C4 Pathway (Shemin Pathway): Predominant in animals, fungi, and α-proteobacteria, this pathway involves the condensation of glycine (B1666218) and succinyl-CoA. mdpi.comfrontierspecialtychemicals.com The reaction is catalyzed by the mitochondrial enzyme ALA synthase (ALAS), which requires pyridoxal phosphate as a cofactor. nih.gov In mammals, there are two isoforms of this enzyme: the ubiquitous ALAS1, which is expressed in all tissues, and the erythroid-specific ALAS2, found only in developing red blood cells. nih.gov

C5 Pathway: In plants, algae, and most bacteria, ALA is synthesized from glutamate. frontierspecialtychemicals.com This pathway involves a series of enzymatic steps where glutamyl-tRNA is converted to ALA. frontierspecialtychemicals.com

Porphobilinogen (B132115) Formation and Tetrapyrrole Ring Assembly

Following its synthesis in the mitochondria, ALA is transported to the cytoplasm for the next phase of the pathway. nih.gov

Porphobilinogen (PBG) Formation: Two molecules of ALA are condensed asymmetrically by the enzyme ALA dehydratase (ALAD) to form a pyrrole ring molecule called porphobilinogen (PBG). frontierspecialtychemicals.com

Tetrapyrrole Assembly: Four molecules of porphobilinogen are then linked head-to-tail in a polymerization reaction catalyzed by porphobilinogen deaminase (also known as hydroxymethylbilane synthase) to form a linear tetrapyrrole called hydroxymethylbilane. frontierspecialtychemicals.comresearchgate.net

Ring Cyclization: This unstable linear molecule is rapidly cyclized by uroporphyrinogen III synthase into the asymmetric uroporphyrinogen III. researchgate.netoup.com This step is crucial for establishing the correct isomer for subsequent reactions.

Side Chain Modification: The acetyl side chains of uroporphyrinogen III are decarboxylated by the enzyme uroporphyrinogen decarboxylase, converting them to methyl groups and forming coproporphyrinogen III. researchgate.netoup.com

Protoporphyrinogen (B1215707) IX Oxidation to this compound

The final stages of this compound synthesis occur within the mitochondria. nih.gov

Formation of Protoporphyrinogen IX: Coproporphyrinogen III is transported back into the mitochondrial intermembrane space. Here, the enzyme coproporphyrinogen III oxidase catalyzes the decarboxylation of two of the four propionate side chains into vinyl groups, resulting in the formation of protoporphyrinogen IX. frontierspecialtychemicals.comwikipedia.org

Oxidation to this compound: The penultimate enzyme in the pathway, protoporphyrinogen oxidase (PPOX), catalyzes the six-electron oxidation of the colorless protoporphyrinogen IX to the colored, aromatic this compound. wikipedia.orgnih.govfrontierspecialtychemicals.com This oxidation creates the conjugated system of double bonds that gives this compound and its derivatives their characteristic light-absorbing properties. frontierspecialtychemicals.com

Interactive Data Table: Key Enzymes in this compound Biosynthesis

| Enzyme | Abbreviation | Location | Substrate(s) | Product |

| Delta-Aminolevulinate Synthase | ALAS | Mitochondria | Glycine + Succinyl-CoA | Delta-Aminolevulinic Acid (ALA) |

| Delta-Aminolevulinate Dehydratase | ALAD | Cytoplasm | 2x Delta-Aminolevulinic Acid | Porphobilinogen (PBG) |

| Porphobilinogen Deaminase | PBGD | Cytoplasm | 4x Porphobilinogen | Hydroxymethylbilane |

| Uroporphyrinogen III Synthase | UROS | Cytoplasm | Hydroxymethylbilane | Uroporphyrinogen III |

| Uroporphyrinogen Decarboxylase | UROD | Cytoplasm | Uroporphyrinogen III | Coproporphyrinogen III |

| Coproporphyrinogen Oxidase | CPOX | Mitochondria | Coproporphyrinogen III | Protoporphyrinogen IX |

| Protoporphyrinogen Oxidase | PPOX | Mitochondria | Protoporphyrinogen IX | This compound |

Diversification of this compound into Heme and Chlorophyll (B73375) Branches

This compound stands at a critical metabolic crossroads, serving as the final common precursor for the synthesis of both hemes and chlorophylls. wikipedia.orgfrontierspecialtychemicals.com At this point, the biosynthetic pathway diverges, with the specific biomolecule produced being determined by the insertion of a particular metal ion into the center of the porphyrin ring by enzymes known as chelatases. wikipedia.org

Heme Synthesis: In the heme branch, the enzyme ferrochelatase facilitates the insertion of a ferrous iron ion (Fe²⁺) into the this compound macrocycle. wikipedia.orgfrontierspecialtychemicals.com This reaction, which occurs in the mitochondria, yields heme (specifically protoheme IX), the prosthetic group essential for oxygen-carrying proteins like hemoglobin and myoglobin (B1173299), as well as for cytochromes involved in electron transport. nih.govfrontierspecialtychemicals.com

Chlorophyll Synthesis: In plants, algae, and cyanobacteria, the first committed step in chlorophyll biosynthesis is the insertion of a magnesium ion (Mg²⁺) into this compound. wikipedia.orgoup.com This reaction is catalyzed by the enzyme magnesium chelatase, forming Mg-protoporphyrin IX. wikipedia.org This molecule then undergoes a series of further enzymatic modifications to become chlorophyll, the pigment crucial for photosynthesis. taylorandfrancis.comoup.com

Interactive Data Table: Diversification of this compound

| Resulting Compound | Inserted Metal Ion | Key Enzyme | Organism(s) | Primary Function |

| Heme (Protoheme IX) | Iron (Fe²⁺) | Ferrochelatase | Most organisms, including mammals | Oxygen transport, electron transfer |

| Mg-Protoporphyrin IX | Magnesium (Mg²⁺) | Magnesium Chelatase | Plants, algae, cyanobacteria | Precursor to Chlorophyll, Photosynthesis |

Regulation of this compound Biosynthesis Homeostasis

The homeostasis of this compound is tightly regulated because its accumulation, along with other porphyrin intermediates, can lead to cellular damage due to photosensitivity. nih.gov The primary point of control for the entire pathway is the first enzyme, ALA synthase (ALAS). nih.gov This regulation occurs at multiple levels to ensure that the production of intermediates matches the cellular demand for heme.

Transcriptional and Post-transcriptional Control of Key Enzymes

The expression and activity of ALAS are meticulously controlled to prevent the overproduction of porphyrins.

Transcriptional Control of ALAS1: In the liver and other non-erythroid tissues, the expression of the ALAS1 gene is subject to negative feedback regulation by the final product, heme. nih.govoup.com High concentrations of heme inhibit the transcription of the ALAS1 gene and also impede the transport of the ALAS1 enzyme from the cytoplasm into the mitochondria, effectively shutting down the pathway when heme is abundant. oup.com

Post-transcriptional Control of ALAS2: In erythroid cells, where the vast majority of heme is synthesized for hemoglobin, the regulation is different. nih.gov The transcription of ALAS2 is primarily controlled by erythroid-specific transcription factors. nih.gov Crucially, the ALAS2 mRNA contains an iron-responsive element (IRE) in its 5' untranslated region. nih.gov This element allows for post-transcriptional regulation based on the availability of cellular iron. When iron levels are low, iron regulatory proteins bind to the IRE, preventing the translation of the ALAS2 mRNA. Conversely, when iron is plentiful, the proteins detach, and translation proceeds, linking heme synthesis directly to the availability of iron, its key component. nih.gov

Feedback Mechanisms Affecting this compound Levels

The cellular concentration of this compound is meticulously controlled through a series of sophisticated feedback mechanisms. These regulatory pathways ensure that the synthesis of this crucial heme precursor is tightly coupled to the availability of substrates and the cell's demand for heme. The homeostasis of this compound is primarily maintained by regulating the enzymes involved in the heme biosynthetic pathway, particularly the initial and final enzymes, aminolevulinate synthase (ALAS) and ferrochelatase (FECH). nih.govutmb.edu Dysregulation at any point can lead to the accumulation of this compound, which can have cytotoxic effects. nih.govnih.gov The principal regulatory inputs are the end-product, heme, and the availability of iron.

Heme-Mediated Feedback Regulation

The most significant control over the heme synthesis pathway is exerted by its final product, heme. microbenotes.com Heme acts as a classic feedback inhibitor, primarily targeting the rate-limiting enzyme, ALAS. This regulation occurs through multiple mechanisms and differs between the two isoforms of the enzyme: ALAS1, the housekeeping isoform found in all cells, and ALAS2, the erythroid-specific isoform. nih.gov

Repression of ALAS1 Synthesis : In non-erythroid cells, excess heme represses the transcription of the ALAS1 gene, reducing the synthesis of the enzyme at the genetic level. youtube.comnih.gov This is a primary mechanism to prevent the overproduction of porphyrin intermediates.

Inhibition of Mitochondrial Import : Heme can inhibit the translocation of the newly synthesized ALAS1 enzyme from the cytoplasm into the mitochondria, where it functions. nih.govyoutube.com This prevents the enzyme from reaching its substrate, succinyl-CoA, effectively halting the first step of the pathway.

Allosteric Inhibition : Heme, and its oxidized form hematin, can act as an allosteric inhibitor of the ALAS enzyme. youtube.comyoutube.com It is believed to bind to a site on the enzyme distinct from the active site, inducing a conformational change that reduces its catalytic activity. youtube.combiorxiv.org

Promotion of Protein Degradation : High concentrations of heme can facilitate the degradation of the mature ALAS1 protein within the mitochondria. nih.gov

In contrast, the erythroid-specific ALAS2 is not subject to the same degree of feedback inhibition by heme. youtube.com This distinction allows for the massive production of heme required for hemoglobin synthesis in developing red blood cells.

Regulation by Iron Availability

Iron is a critical substrate for the final step of heme synthesis, where ferrochelatase incorporates ferrous iron (Fe²⁺) into this compound. frontiersin.orgmdpi.com Therefore, cellular iron status is a key determinant of the rate of this compound conversion to heme and serves as a crucial regulatory signal.

Regulation of ALAS2 Translation : The synthesis of the erythroid-specific ALAS2 is post-transcriptionally regulated by iron levels. The messenger RNA (mRNA) for ALAS2 contains an iron-responsive element (IRE) in its 5' untranslated region. nih.gov When intracellular iron levels are low, iron regulatory proteins (IRPs) bind to this IRE, which inhibits the translation of the mRNA into protein. Conversely, when iron is abundant, the IRPs are released, and ALAS2 synthesis proceeds. This mechanism directly links the synthesis of the first enzyme in the pathway to the availability of the substrate for the last enzyme. nih.govmdpi.comresearchgate.net

Substrate for Ferrochelatase : The activity of ferrochelatase (FECH) is directly dependent on the availability of its ferrous iron substrate. nih.gov Iron deficiency impairs the conversion of this compound to heme. This can lead to an accumulation of this compound. In such cases, zinc may be inserted into the this compound ring instead, forming zinc this compound. nih.gov

Regulation of Ferrochelatase : Ferrochelatase itself is an iron-sulfur cluster-containing enzyme. Its stability and expression can be influenced by the availability of iron, adding another layer of control at the final step of heme synthesis. mdpi.commdpi.com

The interplay between these feedback loops ensures that the production of this compound is responsive to the metabolic needs of the cell, preventing both deficiency of the essential end-product, heme, and the toxic accumulation of its precursors.

Data Tables

| Regulatory Molecule | Target Enzyme | Effect on Target | Mechanism of Action |

|---|---|---|---|

| Heme/Hematin | ALAS1 | Inhibition | Repression of gene transcription, inhibition of mitochondrial import, allosteric inhibition, promotion of protein degradation. microbenotes.comnih.govyoutube.comyoutube.com |

| Iron | ALAS2 | Activation (indirect) | Promotes translation of ALAS2 mRNA by preventing IRP binding to the IRE. nih.govmdpi.com |

| Iron | Ferrochelatase (FECH) | Activation (as substrate) | Required substrate for the conversion of this compound to heme. mdpi.comresearchgate.net |

| Regulatory Mechanism | ALAS1 (Housekeeping) | ALAS2 (Erythroid) |

|---|---|---|

| Heme Feedback Inhibition | Strongly inhibited at multiple levels (transcription, import, activity). nih.govyoutube.com | Not significantly feedback inhibited by heme. youtube.com |

| Regulation by Iron | Not the primary mode of regulation. | Strongly regulated at the translational level via IRE/IRP system. nih.govmdpi.com |

Protoporphyrin Ix Physiological and Biological Functions

Protoporphyrin IX as a Precursor for Essential Biomolecules

This compound stands at a crucial metabolic crossroads, directing the synthesis of several molecules indispensable for life. frontierspecialtychemicals.com Its tetrapyrrole structure allows it to chelate different metal ions, leading to the formation of functionally diverse compounds. nih.gov

Heme and Hemoprotein Biogenesis

This compound is the immediate precursor to heme, a compound essential for a vast array of biological functions. nih.govashpublications.org The final step in heme biosynthesis involves the insertion of a ferrous iron (Fe2+) ion into the center of the this compound macrocycle. ebi.ac.uknih.govmicrobenotes.com This critical reaction is catalyzed by the enzyme ferrochelatase, which is located on the matrix-facing side of the inner mitochondrial membrane in eukaryotes. ebi.ac.uknih.govwikipedia.org

Heme is the prosthetic group for a multitude of hemoproteins that perform vital roles in the body: nih.gov

Oxygen Transport: As a component of hemoglobin in red blood cells and myoglobin (B1173299) in muscle cells, heme is responsible for the transport and storage of oxygen. frontierspecialtychemicals.comwikipedia.org

Electron Transport: Hemes are integral to cytochromes within the mitochondrial electron transport chain, which is fundamental for cellular respiration and energy production. wikipedia.org

Catalysis: Heme is a key component of enzymes like catalases and cytochrome P450s, which are involved in breaking down hydrogen peroxide and metabolizing various compounds, respectively. nih.gov

The synthesis of heme from this compound is a tightly regulated process to ensure that cellular needs are met without the toxic accumulation of its precursors. nih.govnih.gov

Chlorophyll (B73375) and Photosynthetic Apparatus Assembly

In plants, algae, and some bacteria, this compound is a key intermediate in the biosynthesis of chlorophylls, the pigments essential for photosynthesis. wikipedia.orgfrontierspecialtychemicals.comoup.com The pathway to chlorophyll diverges from heme synthesis at the point of metal ion insertion. nih.gov Instead of iron, a magnesium ion (Mg2+) is inserted into the this compound ring. oup.com

This initial step is catalyzed by the enzyme magnesium chelatase, a three-component enzyme. wikipedia.orgwikipedia.orgresearchgate.net The product, Mg-protoporphyrin IX, then undergoes a series of enzymatic modifications to become chlorophyll. nih.govbohrium.com These modifications include the addition of a methyl group by S-adenosyl-L-methionine:magnesium this compound O-methyltransferase and the formation of the characteristic fifth isocyclic ring by Mg-protoporphyrin IX monomethyl ester (oxidative) cyclase. nih.govnih.gov

The proper assembly of the photosynthetic apparatus depends on the continuous synthesis of chlorophyll, highlighting the critical role of this compound in capturing light energy to power life on Earth. frontierspecialtychemicals.com

Cobalamin (Vitamin B12) Precursor Role

This compound also serves as a precursor in the complex biosynthesis of cobalamin, commonly known as vitamin B12. frontierspecialtychemicals.com This essential vitamin is synthesized only by certain bacteria and archaea. nih.govwikipedia.org The biosynthetic pathway for cobalamin is intricate and branches off from the common tetrapyrrole pathway at uroporphyrinogen III, an earlier precursor to this compound. nih.gov Although the direct precursor is not this compound itself, the fundamental tetrapyrrole framework from which it is derived is essential for cobalamin synthesis. frontierspecialtychemicals.com Cobalamin contains a cobalt ion at its core and is vital for various metabolic processes in mammals, including DNA synthesis and neurological function. frontierspecialtychemicals.comnih.gov

Intrinsic Biological Activities of this compound Beyond Precursor Roles

While its primary role is that of a precursor, this compound that is not committed to heme or chlorophyll synthesis possesses inherent biological activities. nih.govutmb.edu One of the most significant of these is its photosensitizing ability. uspto.govmdpi.com this compound can absorb light energy, and in the presence of oxygen, it can generate reactive oxygen species (ROS), such as singlet oxygen. mdpi.comnih.gov This property is harnessed in photodynamic therapy for cancer treatment, where the selective accumulation of this compound in tumor cells leads to their destruction upon light exposure. nih.govmdpi.com

Beyond its photosensitizing effects, this compound has been noted for other biological interactions. For instance, it has been shown to inhibit the enzyme aminolevulinate dehydratase (ALAD) in Escherichia coli, suggesting a potential feedback regulation mechanism on its own synthesis pathway. mdpi.com Additionally, studies have explored its capacity as a free radical scavenger, indicating a potential antioxidant role under certain conditions. mdpi.com

This compound in Plant Stress Adaptation and Signaling

In plants, intermediates of the chlorophyll synthesis pathway, including this compound and its magnesium-chelated form, are not just biosynthetic building blocks but also act as signaling molecules. frontiersin.org This signaling, often termed retrograde signaling, communicates the metabolic state of the chloroplasts to the nucleus, influencing the expression of nuclear genes. nih.gov

Mg-Protoporphyrin IX Signaling in Cold Stress Tolerance

Recent research has highlighted the specific role of Mg-protoporphyrin IX (Mg-Proto IX) in enhancing plant tolerance to cold stress. nih.govfrontiersin.orgnih.gov Accumulation of Mg-Proto IX acts as a signal that triggers a cascade of adaptive responses. frontiersin.orgscispace.com

Key research findings indicate that Mg-Proto IX signaling contributes to cold tolerance through several mechanisms:

Induction of Cold-Responsive Genes: Mg-Proto IX signaling prompts the expression of cold-responsive genes, such as C-repeat Binding Factors (CBFs) and Cold-Regulated (COR) proteins, which are crucial for cold acclimation. nih.gov

Enhanced Cyanide-Resistant Respiration: The signaling pathway promotes cyanide-resistant respiration, an alternative mitochondrial respiratory pathway that can generate heat (thermogenesis), potentially helping to maintain leaf temperature during cold stress. nih.govfrontiersin.orgscispace.com

Activation of Antioxidant Systems: Mg-Proto IX signals activate antioxidant enzymes and increase the levels of non-enzymatic antioxidants like glutathione. nih.govnih.govscispace.com This helps to maintain redox balance and protect the plant from oxidative damage induced by cold stress. nih.gov

Studies using Arabidopsis seedlings have demonstrated that pretreating them to induce Mg-Proto IX accumulation significantly alleviates the negative effects of subsequent cold stress. nih.govscispace.com This protective effect is diminished in mutant plants with impaired Mg-Proto IX synthesis or signaling pathways, confirming the compound's crucial role in this stress response. nih.govscispace.com

Table 1: Key Enzymes in this compound Metabolism

| Enzyme | Function | Pathway |

|---|---|---|

| Ferrochelatase | Inserts ferrous iron (Fe2+) into this compound | Heme Biogenesis |

| Magnesium Chelatase | Inserts magnesium (Mg2+) into this compound | Chlorophyll Biogenesis |

| Protoporphyrinogen (B1215707) Oxidase | Catalyzes the oxidation of protoporphyrinogen IX to this compound | Heme & Chlorophyll Biogenesis |

Table 2: Summary of Mg-Protoporphyrin IX Role in Plant Cold Stress

| Response to Cold Stress | Mechanism Involving Mg-Proto IX |

|---|---|

| Gene Expression | Induces cold-responsive genes (e.g., CBF1, CBF2, COR15a) |

| Thermogenesis | Promotes cyanide-resistant respiration to generate heat |

| Oxidative Stress Mitigation | Activates antioxidant enzymes and increases glutathione levels |

Regulation of Stress-Responsive Gene Expression by Mg-Protoporphyrin IX

Magnesium-protoporphyrin IX (Mg-protoporphyrin IX), a key intermediate in the chlorophyll biosynthesis pathway, also functions as a significant signaling molecule in plants, particularly in regulating gene expression in response to environmental stress. nih.govnih.govnih.gov When plants are subjected to various stressors, such as cold, high-light, or herbicide treatments, Mg-protoporphyrin IX can accumulate in the chloroplasts. nih.gov This accumulation triggers a retrograde signaling cascade, transmitting information from the plastid to the nucleus to modulate the expression of specific genes, thereby enhancing the plant's stress tolerance. nih.govnih.gov

Research has demonstrated that Mg-protoporphyrin IX-derived signals actively promote the expression of stress-responsive genes. nih.gov For instance, in Arabidopsis thaliana, seedlings pre-treated to induce the accumulation of Mg-protoporphyrin IX showed significantly enhanced tolerance to cold stress. nih.govscispace.comfrontiersin.org This increased tolerance is directly linked to the upregulation of cold-responsive genes. nih.gov Key players in this signaling pathway include the plastid-localized protein GENOMES UNCOUPLED 1 (GUN1) and the nuclear transcription factor ABA-INSENSITIVE 4 (ABI4), which is also a component of the abscisic acid (ABA) signaling pathway. nih.gov

The regulatory role of Mg-protoporphyrin IX extends to various stress conditions. Studies have shown its involvement in promoting gene expression following herbicide or high-light treatments. nih.gov Furthermore, this signaling molecule can activate antioxidant enzymes and stimulate the production of non-enzymatic antioxidants, such as glutathione, to maintain cellular redox balance during stress. nih.govscispace.com In the green alga Chlamydomonas reinhardtii, the addition of Mg-protoporphyrin IX has been observed to trigger the transcriptional activation of nuclear genes like HEMA and the heat shock protein gene HSP70A. nih.gov

The mechanism involves the export of Mg-protoporphyrin IX from the chloroplast to the cytosol, allowing it to influence nuclear gene expression directly or indirectly. nih.gov This process ensures a coordinated response between the chloroplast and the nucleus, adjusting the plant's metabolic and developmental processes to cope with adverse environmental conditions. nih.govnih.gov

The following table summarizes key research findings on the genes regulated by Mg-protoporphyrin IX under stress conditions.

| Gene/Protein | Organism | Stress Condition | Observed Effect | Citation |

| CBF1, CBF2 | Arabidopsis thaliana | Cold | Upregulation of gene expression | nih.gov |

| COR15a | Arabidopsis thaliana | Cold | Upregulation of gene expression | nih.gov |

| AOX1a | Arabidopsis thaliana | General Stress | Prominently induced by Mg-Proto IX signals | frontiersin.org |

| HEMA, HSP70A | Chlamydomonas reinhardtii | N/A (exogenous application) | Transcriptional activation | nih.gov |

| GUN4, CBP, HY5, APRR5, ZTL, GLK1, GLK2, RBCS | Arabidopsis thaliana | General Stress | Regulated by Mg-Proto IX | mdpi.com |

Molecular Interactions of Protoporphyrin Ix with Cellular Components

Protein Binding Dynamics of Protoporphyrin IX

The binding of this compound to various proteins is a key determinant of its physiological and pathophysiological effects. These interactions influence its distribution throughout the body and its availability for enzymatic reactions.

Human Serum Albumin (HSA) is the most abundant protein in human plasma and serves as a primary transporter for a multitude of endogenous and exogenous substances, including this compound. hilarispublisher.comnih.gov The binding of PPIX to HSA is critical for its transport in the circulatory system, as PPIX is poorly soluble in water. wikipedia.orgnih.gov This interaction not only solubilizes PPIX but also influences its pharmacokinetic profile. hilarispublisher.com

Spectroscopic and molecular docking studies have revealed specific details about the binding of this compound to HSA. nih.govmdpi.com PPIX binds to HSA within defined regions, primarily in the subdomains IB and IIA. nih.govexlibrisgroup.comdocumentsdelivered.com The interaction is characterized by the formation of a strong "sandwich-type" complex, where the highly conjugated porphine (B87208) system of PPIX is positioned between the aromatic side chains of amino acid residues like tryptophan and tyrosine. nih.govnih.govresearchgate.net

Fluorescence spectroscopy has been used to quantify the binding affinity. nih.gov The quenching of HSA's intrinsic fluorescence upon binding with PPIX allows for the calculation of association constants (Ka). These studies indicate that PPIX binds to a single class of sites on HSA with the following affinities nih.govnih.govresearchgate.net:

An association constant of 1.68 × 10⁵ M⁻¹ (when excited at a wavelength of λex = 280 nm). nih.govresearchgate.net

An association constant of 2.30 × 10⁵ M⁻¹ (when excited at a wavelength of λex = 295 nm). nih.govresearchgate.net

This strong binding affinity underscores the stable nature of the PPIX-HSA complex in circulation. hilarispublisher.com

| Excitation Wavelength (λex) | Association Constant (Ka) | Primary Binding Sites | Interaction Type |

|---|---|---|---|

| 280 nm | 1.68 × 10⁵ M⁻¹ | Subdomains IB and IIA | 'Sandwich-type' complex with aromatic residues |

| 295 nm | 2.30 × 10⁵ M⁻¹ | Subdomains IB and IIA | 'Sandwich-type' complex with aromatic residues |

The formation of a complex between this compound and HSA is crucial for the successful transport and distribution of this hydrophobic molecule throughout the body. nih.govmdpi.com This binding significantly influences the pharmacokinetics of PPIX, affecting its bioavailability, tissue distribution, and elimination. hilarispublisher.comhilarispublisher.com By sequestering PPIX in the bloodstream, HSA can act as a protective mechanism, preventing the accumulation of excess porphyrins in tissues where they could cause oxidative stress and cellular damage. hilarispublisher.com Understanding the specifics of this interaction is vital for medical applications, as the binding to HSA can impact the therapeutic efficacy and potential toxicity of PPIX when used as a photosensitizer in photodynamic therapy. hilarispublisher.comhilarispublisher.com

This compound interacts with the heme-containing proteins hemoglobin and myoglobin (B1173299), forming ground-state complexes. nih.govias.ac.in This interaction is particularly relevant in conditions such as erythropoietic protoporphyria, where excess PPIX accumulates in erythrocytes and binds to hemoglobin. researchgate.net The nature of this binding is influenced by the aggregation state of the porphyrin; as the aggregation of PPIX increases, the binding affinity constant for both hemoglobin and myoglobin decreases, while the number of available binding sites increases. nih.govias.ac.inresearchgate.net

The binding of this compound induces significant structural and functional changes in both hemoglobin and myoglobin. nih.gov Circular dichroism studies have confirmed that these interactions lead to conformational changes in the proteins. ias.ac.inresearchgate.net Functionally, the binding of PPIX to these oxyproteins can cause the release of heme-bound oxygen, with the extent of release being dependent on the stoichiometric ratio of PPIX to the protein. nih.govias.ac.inresearchgate.net Furthermore, the complexation of PPIX with hemoglobin and myoglobin potentiates their peroxidase activities. ias.ac.inresearchgate.net These structural and functional modifications are interconnected and have implications for understanding the altered function of hemoglobin in certain disease states. ias.ac.in

| Protein | Conformational Change | Functional Impact |

|---|---|---|

| Hemoglobin | Yes (observed by circular dichroism) | - Releases heme-bound oxygen

|

| Myoglobin | Yes (observed by circular dichroism) | - Releases heme-bound oxygen

|

Frataxin is a mitochondrial protein that plays a key role in iron homeostasis, particularly in the biogenesis of iron-sulfur clusters and heme synthesis. researchgate.netnih.govnih.gov Research has shown that frataxin's interaction with this compound is dependent on the protein being loaded with a metal ion. nih.gov Specifically, both iron(II)-loaded and zinc-loaded frataxin can associate with PPIX with micromolar affinity. researchgate.netnih.govnih.gov In contrast, apo-frataxin (the protein without a bound metal) does not bind to the porphyrin. nih.govnih.gov

This interaction has significant implications for iron metabolism. The binding site for this compound on metal-loaded frataxin overlaps with the binding epitope for ferrochelatase, the enzyme that catalyzes the insertion of iron into PPIX to form heme. researchgate.netnih.gov This suggests a competitive interaction that could modulate heme synthesis. Frataxin deficiency, as seen in Friedreich's ataxia, leads to mitochondrial iron accumulation and is associated with defects in the synthesis of iron-sulfur clusters and heme. pnas.orgoup.com The binding of PPIX to frataxin expands the known molecular targets for this protein and may help to clarify its diverse roles in the regulation of mitochondrial iron metabolism. researchgate.netnih.gov

Interactions with Transport Proteins (e.g., ABCG2)

This compound is a known substrate for the ATP-binding cassette (ABC) transporter subfamily G member 2 (ABCG2), also known as breast cancer resistance protein (BCRP). nih.gov ABCG2 is a membrane-bound protein that actively transports a wide array of xenobiotics and endogenous substances out of cells, playing a significant role in cellular detoxification and multidrug resistance. nih.gov

Research has demonstrated that ABCG2 is a crucial regulator of cellular PpIX levels. nih.gov In erythroid cells, the expression of the Abcg2 gene is upregulated during differentiation, which corresponds with an increase in ABCG2 protein on the membrane of mature erythrocytes. nih.gov This increased expression facilitates the efflux of PpIX from these cells. nih.gov Studies using erythroid cells engineered to express ABCG2 showed significantly lower intracellular PpIX levels, an effect that was nullified by the specific ABCG2 inhibitor Ko143. nih.gov This suggests that PpIX is a direct substrate for the ABCG2 transporter. nih.gov The transporter's role is significant in modulating the distribution and potential toxicity of PpIX. In mouse models, a deficiency in ABCG2 has been shown to offer protection against phototoxicity and hepatotoxicity mediated by PpIX by altering its tissue distribution. nih.gov

The interaction between PpIX and ABCG2 is also highly relevant in the context of photodynamic therapy (PDT). By actively exporting PpIX, ABCG2 can reduce the intracellular concentration of this photosensitizer, potentially diminishing the efficacy of the therapy. Consequently, inhibiting ABCG2 function has been shown in vitro to enhance the effectiveness of PpIX-based PDT by promoting the retention of the photosensitizer within the target cells. nih.gov

Table 1: Research Findings on this compound and ABCG2 Interaction

| Finding | Implication |

| ABCG2 expression is upregulated during erythroid maturation. nih.gov | Plays a role in regulating PpIX levels during the formation of red blood cells. nih.gov |

| Cells expressing ABCG2 have lower intracellular PpIX levels. nih.gov | ABCG2 actively transports PpIX out of the cell. nih.gov |

| The ABCG2 inhibitor Ko143 abrogates the reduction of intracellular PpIX. nih.gov | Confirms that PpIX is a direct substrate for the ABCG2 transporter. nih.gov |

| ABCG2 deficiency in mice modulates PpIX distribution and protects against its toxicity. nih.gov | ABCG2 is a key factor in the systemic distribution and detoxification of PpIX. nih.gov |

| Inhibition of ABCG2 can increase the efficacy of PpIX-based photodynamic therapy in vitro. nih.gov | Targeting ABCG2 could be a strategy to enhance cancer therapies that utilize PpIX. nih.gov |

Subcellular Localization and Compartmentalization of this compound

The specific location of this compound within a cell is a critical determinant of its biological effects, particularly its efficiency as a photosensitizer in photodynamic therapy. oncotarget.comharvard.edu Its distribution is not uniform and is heavily dependent on its method of introduction into the cell—whether it is produced endogenously from a precursor like 5-aminolevulinic acid (ALA) or administered exogenously. oncotarget.comharvard.edu

Mitochondrial Transport Mechanisms

The final two enzymatic steps of heme biosynthesis, the conversion of protoporphyrinogen (B1215707) IX to PpIX and the subsequent insertion of iron to form heme, occur within the mitochondria. This necessitates the transport of heme precursors into the mitochondrial matrix. While the precise transporter for PpIX across the inner mitochondrial membrane remains to be definitively identified, research points to several mechanisms and related proteins for its precursors. reactome.org

Extensive searches for the mitochondrial transporter PRIN9 in the context of PpIX transport did not yield specific information. However, studies on the transport of PpIX's immediate precursor, protoporphyrinogen IX (PPgenIX), have identified the inner mitochondrial membrane protein TMEM14C as essential. oncotarget.comnih.gov TMEM14C is required for the transport of PPgenIX from the intermembrane space into the mitochondrial matrix, where it is then oxidized to PpIX. oncotarget.comnih.gov A defect in TMEM14C leads to the accumulation of earlier porphyrin intermediates and heme deficiency, highlighting its critical role. nih.gov

Older research on isolated rat liver mitochondria indicated that the uptake of PpIX itself into the inner membrane is dependent on the magnitude of the transmembrane potassium (K+) gradient. nih.gov This study found that only the PpIX taken up in parallel with this gradient was available for heme synthesis. nih.gov

Table 2: Research Findings on Mitochondrial Transport of Porphyrins

| Molecule | Transport Protein / Mechanism | Location | Key Finding |

| Protoporphyrinogen IX | TMEM14C | Inner Mitochondrial Membrane | Essential for transporting PPgenIX into the mitochondrial matrix for conversion to PpIX. oncotarget.comnih.gov |

| This compound | Transmembrane K+ Gradient | Inner Mitochondrial Membrane | Uptake into the inner membrane correlates with the magnitude of the K+ gradient. nih.gov |

| This compound | Unknown Transporter | Inner Mitochondrial Membrane | The specific protein responsible for transporting PpIX into the matrix has not been fully identified. reactome.org |

Plasma Membrane and Organelle Associations

The subcellular distribution of PpIX is largely dictated by its source. When PpIX is synthesized endogenously, typically stimulated by the administration of the precursor 5-aminolevulinic acid (ALA), it is primarily localized to the mitochondria. oncotarget.comharvard.edu This is consistent with the location of the final enzymes of the heme synthesis pathway. Fluorescence microscopy studies have confirmed that ALA-induced PpIX is initially concentrated in the mitochondria of various human carcinoma and normal cell lines. oncotarget.comharvard.edu This mitochondrial localization is a key factor in the high photodynamic efficiency of ALA-based therapies, as it targets the cell's critical energy-producing organelles. oncotarget.comharvard.edu

In contrast, when PpIX is administered exogenously, it exhibits a different distribution pattern. Studies have shown that exogenously supplied PpIX is mainly found in the cell's plasma membrane and other cellular membranes. oncotarget.comharvard.edu In follicular lymphoma DHL cells, ALA-induced PpIX was found to be localized primarily in the endoplasmic reticulum and mitochondria. wikipedia.org This differential localization between endogenous and exogenous PpIX leads to variations in photodynamic efficiency, with the mitochondrial targeting of ALA-induced PpIX resulting in more effective cell killing compared to the membrane localization of exogenous PpIX. oncotarget.comharvard.edu

Table 3: Subcellular Localization of this compound

| Source of PpIX | Primary Subcellular Location(s) | Consequence |

| Endogenous (ALA-induced) | Mitochondria, Endoplasmic Reticulum | Higher photodynamic therapy efficiency due to targeting of vital organelles. oncotarget.comharvard.eduwikipedia.org |

| Exogenous | Plasma Membrane, other cell membranes | Lower photodynamic therapy efficiency compared to endogenous PpIX. oncotarget.comharvard.edu |

Protoporphyrin Ix in Pathophysiological Processes

Porphyrias and Disorders of Protoporphyrin IX Metabolism

Porphyrias are a group of inherited or acquired disorders characterized by deficiencies in enzymes of the heme biosynthesis pathway. These deficiencies lead to the accumulation of specific porphyrin precursors or porphyrins themselves, which can be toxic to tissues. Several types of porphyria are directly associated with the accumulation of this compound.

Enzymatic Defects Leading to this compound Accumulation

Defects in specific enzymes within the heme biosynthesis pathway can disrupt the normal flux of intermediates, leading to the buildup of PpIX.

Ferrochelatase (FECH) Deficiency: This is the most direct cause of PpIX accumulation. FECH is the final enzyme in the heme pathway, catalyzing the insertion of ferrous iron into PpIX to form heme. Inherited deficiencies in FECH activity result in Erythropoietic Protoporphyria (EPP) and X-linked Protoporphyria (XLP). In these conditions, PpIX accumulates predominantly in erythroid precursor cells in the bone marrow, red blood cells, plasma, and liver. nih.govwikipedia.orgmsdmanuals.comporphyriafoundation.orgnih.gov

Protoporphyrinogen (B1215707) Oxidase (PPOX) Deficiency: A partial deficiency in PPOX, the enzyme that oxidizes protoporphyrinogen IX to PpIX, can lead to the accumulation of protoporphyrinogen IX. This precursor can then be non-enzymatically oxidized to PpIX, contributing to its buildup. This defect is characteristic of Variegate Porphyria (VP). nih.gov

Aminolevulinic Acid Dehydratase (ALAD) Deficiency: Deficiency in ALAD, an early enzyme in the pathway, can lead to the accumulation of its substrate, 5-aminolevulinic acid (ALA), and subsequent intermediates. While not directly causing PpIX accumulation as the primary defect, ALAD inhibition (e.g., by lead poisoning) can lead to increased ALA and consequently, zinc this compound (Zn-PpIX) in erythrocytes. nih.govresearchgate.net

ALAS2 Gain-of-Function Mutations: Gain-of-function mutations in the ALAS2 gene, which encodes the erythroid-specific form of ALA synthase, can lead to X-linked Protoporphyria (XLP), characterized by PpIX accumulation. msdmanuals.comresearchgate.netwikipathways.org

| Enzyme Defect | Porphyria Type | Primary Accumulating Porphyrin(s) |

| Ferrochelatase (FECH) deficiency | Erythropoietic Protoporphyria (EPP), X-linked Protoporphyria (XLP) | This compound (PpIX) |

| Protoporphyrinogen oxidase (PPOX) deficiency | Variegate Porphyria (VP) | This compound (PpIX) (via non-enzymatic oxidation of precursor) |

| ALAD deficiency | ALAD Deficiency Porphyria (ADP) | Zinc this compound (Zn-PpIX) in erythrocytes, ALA, Coproporphyrin III |

| ALAS2 gain-of-function mutations | X-linked Protoporphyria (XLP) | This compound (PpIX) |

Pathological Manifestations of this compound Overload

The accumulation of PpIX, particularly in its metal-free form, is associated with significant pathological consequences, primarily due to its photosensitizing properties and general cellular toxicity.

Photosensitivity: This is the hallmark symptom of PpIX overload in EPP and XLP. Even brief exposure to sunlight or certain artificial light sources (particularly blue-violet light) can trigger acute, painful reactions within minutes. Symptoms include burning, itching, pain, redness, and swelling of the skin on sun-exposed areas. These reactions can persist for hours or days and may lead to chronic skin changes with prolonged or repeated exposure. nih.govmsdmanuals.comporphyriafoundation.orgnih.govnih.govrarediseases.org

Hepatobiliary Complications: Due to its hydrophobic nature, excess PpIX is processed by the liver and excreted into bile. High levels of PpIX can overwhelm the liver's capacity, leading to cholestatic liver injury, pigment gallstones, and in severe cases, cirrhosis and liver failure. nih.govmsdmanuals.comporphyriafoundation.orgnih.govrarediseases.org

General Toxicity: Excess PpIX is inherently toxic to cells, potentially generating reactive oxygen species (ROS) that can damage cellular components. nih.govresearchgate.net

Role of this compound in Oncogenesis and Tumor Biology

This compound plays a critical role in cancer diagnostics and therapy, primarily due to its selective accumulation in neoplastic cells following the administration of 5-aminolevulinic acid (ALA). This phenomenon, known as photodynamic diagnosis (PDD) and photodynamic therapy (PDT), leverages PpIX's fluorescent and photosensitizing properties.

Selective Accumulation in Neoplastic Cells: Mechanisms and Contributing Factors

The preferential accumulation of PpIX in tumor cells after ALA administration is a complex process influenced by several factors related to altered heme biosynthesis and porphyrin metabolism in cancer cells.

Enhanced ALA Uptake: Cancer cells often exhibit increased expression of specific transporters, such as peptide transporters (PEPT1, PEPT2) and neurotransmitter transporters (SLC6A6, SLC6A13), which facilitate a higher influx of ALA compared to normal cells. This enhanced uptake bypasses normal cellular feedback mechanisms and boosts the intracellular pool of ALA available for PpIX synthesis. mdpi.comencyclopedia.pubnih.govnih.govnih.govresearchgate.netsemanticscholar.org

Reduced PpIX Efflux: Cancer cells may downregulate the activity or expression of efflux transporters, such as ABCG2 and ABCB1, which normally transport PpIX out of the cell. This suppression of efflux mechanisms contributes to intracellular PpIX retention and accumulation. researchgate.netaacrjournals.orgresearchgate.netnih.gov

Aberrant Enzyme Activity: Critically, the activity of ferrochelatase (FECH), the enzyme responsible for converting PpIX into heme, is often reduced in neoplastic cells. This impairment slows down the final step of heme synthesis, leading to a buildup of PpIX. wikipedia.orgnih.govmdpi.comencyclopedia.pubaacrjournals.orgresearchgate.netnih.govamegroups.orgspandidos-publications.comthno.orgmdpi.comfrontierspecialtychemicals.com Additionally, alterations in other heme biosynthesis enzymes, such as increased coproporphyrinogen oxidase (CPOX) activity, can also contribute to higher PpIX fluorescence. mdpi.com

Metabolic Shifts: The Warburg effect, a metabolic shift towards glycolysis even in the presence of oxygen, is characteristic of many cancer cells. ALA administration can disrupt this effect, potentially influencing PpIX metabolism. spandidos-publications.com Furthermore, oncogenic signaling pathways, such as the Ras/MEK pathway, have been shown to modulate PpIX accumulation by affecting both FECH activity and transporter expression. thno.org

| Mechanism | Contributing Factors/Enzymes/Transporters |

| Reduced Ferrochelatase (FECH) Activity | Aberrant enzyme activity in cancer cells; MEK pathway inhibition; Vitamin D3 treatment. |

| Enhanced Aminolevulinic Acid (ALA) Uptake | Upregulation of ALA influx transporters (e.g., PEPT1, PEPT2, SLC6A6, SLC6A13); Active transport mechanisms; Higher cell density/malignancy. |

| Reduced this compound (PpIX) Efflux | Downregulation of efflux transporters (e.g., ABCG2); Reduced expression of ABCB1 transporter. |

| Aberrant Heme Biosynthesis Enzyme Activity | Increased activity of upstream enzymes (e.g., CPOX); Altered expression of other heme synthesis enzymes. |

| Disruption of Warburg Effect | ALA can disrupt the Warburg effect, potentially altering metabolic pathways influencing PpIX levels. |

Aberrant Heme Biosynthesis Enzyme Activity (e.g., Ferrochelatase)

The most consistently identified enzymatic abnormality contributing to PpIX accumulation in cancer cells is the reduced activity of ferrochelatase (FECH). wikipedia.orgnih.govmdpi.comencyclopedia.pubaacrjournals.orgresearchgate.netnih.govamegroups.orgspandidos-publications.comthno.orgmdpi.comfrontierspecialtychemicals.com As the terminal enzyme in the heme synthesis pathway, FECH is responsible for inserting iron into PpIX to form heme. In many cancer types, FECH activity is significantly lower than in normal cells, leading to a bottleneck in heme production and a consequent buildup of its precursor, PpIX. This reduced activity can be due to genetic alterations, epigenetic modifications, or the influence of signaling pathways within the tumor microenvironment. wikipedia.orgaacrjournals.orgamegroups.orgthno.org

While FECH is paramount, other enzymes in the pathway can also contribute. For instance, altered activity of coproporphyrinogen oxidase (CPOX) has been linked to increased PpIX fluorescence in glioma cells. mdpi.com

Enhanced Aminolevulinic Acid Influx Transporters

The increased uptake of ALA into cancer cells is a critical factor driving PpIX accumulation. This enhanced uptake is often mediated by an overexpression of specific amino acid and peptide transporters.

Peptide Transporters (PEPT1/PEPT2): These transporters, typically involved in the uptake of di- and tri-peptides, have been implicated in the transport of ALA into various cancer cells, including those of the pancreas, bladder, and lung. mdpi.comencyclopedia.pubnih.govresearchgate.netsemanticscholar.org

Neurotransmitter Transporters (SLC6A6, SLC6A13): Research has identified these transporters as contributing to ALA uptake in cancer cells, with their expression elevated in certain colon cancer cells. nih.gov

The specific expression patterns and activity of these transporters can vary between cancer types and even within different regions of a tumor, contributing to the heterogeneity of PpIX accumulation. researchgate.net

Compound Name Table:

| Common Name | Scientific Name | Abbreviation |

| This compound | This compound | PpIX |

| 5-Aminolevulinic Acid | 5-Aminolevulinic Acid | ALA |

| Ferrochelatase | Ferrochelatase | FECH |

| Heme | Heme | |

| X-linked Protoporphyria | X-linked Protoporphyria | XLP |

| Erythropoietic Protoporphyria | Erythropoietic Protoporphyria | EPP |

Impact of this compound on Tumor Cell Metabolism and Survival

The metabolic landscape of cancer cells is often altered, leading to dependencies on specific pathways for growth and survival. This compound accumulation, particularly through a phenomenon termed "porphyrin overdrive," highlights a reprogramming of heme metabolic pathways that becomes essential for cancer cell viability karger.comeur.nlnih.gov. This metabolic shift involves imbalanced heme biosynthesis, leading to PpIX buildup, which cancer cells exploit for their survival and proliferation. Furthermore, PpIX itself can directly influence tumor cell behavior, inhibiting growth and migration, and sensitizing cells to conventional chemotherapeutics researchgate.net.

Modulation of Signaling Pathways (e.g., Hedgehog, TGF-beta)

Accumulation of this compound, often induced by mechanisms such as the downregulation of ferrochelatase (FECH), has been shown to modulate critical signaling pathways involved in cancer progression. Research indicates that PpIX can suppress both the Hedgehog and TGF-beta signaling pathways researchgate.netmdpi.com. Specifically, PpIX accumulation leads to an upregulation of HHIP, a negative regulator of the Hedgehog pathway, and an increase in Gli3, a repressor within this pathway researchgate.net. Concurrently, PpIX influences TGF-beta signaling by upregulating SMAD7, an inhibitor of TGF-beta signaling, while downregulating positive mediators like SMAD2 and SMAD4 researchgate.net. Given that TGF-beta signaling can promote cancer progression and metastasis through epithelial-to-mesenchymal transition (EMT) in advanced stages, this suppression by PpIX may contribute to an anti-tumorigenic effect researchgate.netkarger.comnih.gov.

Table 1: Modulation of Signaling Pathways by this compound Accumulation

| Pathway | Regulator Affected | Observed Change with PpIX Accumulation | Potential Implication | Citation |

| Hedgehog | HHIP | Upregulated | Negative regulation of Hedgehog pathway | researchgate.net |

| Hedgehog | Gli3 | Increased | Repressor activity in Hedgehog pathway | researchgate.net |

| TGF-beta | SMAD7 | Upregulated | Inhibition of TGF-beta signaling | researchgate.net |

| TGF-beta | SMAD2 | Decreased | Reduced activation of TGF-beta signaling | researchgate.net |

| TGF-beta | SMAD4 | Decreased | Reduced activation of TGF-beta signaling | researchgate.net |

Effects on Cell Proliferation, Apoptosis, and Invasion

This compound accumulation has direct impacts on key cellular processes governing tumor cell fate and behavior. Studies have demonstrated that PpIX can promote apoptosis in tumor cells, potentially through the increased expression of pro-apoptotic genes like APAF1 and a reduced expression of anti-apoptotic proteins such as API5 researchgate.net. Furthermore, PpIX has been shown to inhibit tumor cell growth and migration researchgate.net. A significant reduction in the invasion capability of cancer cells has been observed following treatments that lead to PpIX accumulation researchgate.netresearchgate.net. These effects collectively suggest that PpIX can act as a modulator of tumor cell proliferation, survival, and metastatic potential.

Table 2: Effects of this compound on Tumor Cell Fate and Behavior

| Cellular Process | Observed Effect of PpIX | Potential Mechanism(s) | Citation |

| Cell Proliferation | Inhibition | Modulation of signaling pathways, induction of cell death | researchgate.net |

| Apoptosis | Promotion | Increased APAF1 expression, decreased API5 expression | researchgate.net |

| Apoptosis/Necrosis | Induction | ROS generation, mitochondrial damage, disruption of cell integrity | karger.comingentaconnect.comacs.org |

| Cell Invasion | Reduced capability | Not explicitly detailed, but likely linked to pathway modulation and cytoskeletal changes | researchgate.netresearchgate.net |

| Cell Migration | Inhibition | Not explicitly detailed | researchgate.net |

This compound and Mitochondrial Dysfunction

Mitochondria are central to cellular energy production and are also key sites for the synthesis and function of this compound. The accumulation of PpIX within mitochondria can lead to significant disruptions in their structure and function, impacting cellular health and viability.

Disruption of Mitochondrial Dynamics and Function by this compound Accumulation

This compound is primarily synthesized and localized within the mitochondria karger.comeur.nlresearchgate.netresearchgate.netresearchgate.netnih.gov. When PpIX accumulates beyond normal levels, it can profoundly disrupt mitochondrial homeostasis. Studies have shown that PpIX accumulation can lead to the upregulation of DRP-1, a protein involved in mitochondrial fission, resulting in fragmented and dysfunctional mitochondria nih.govresearchgate.net. This accumulation can also suppress the mitochondrial respiratory chain and disrupt the mitochondrial redox balance, leading to an overproduction of mitochondrial reactive oxygen species (ROS) karger.com. A critical consequence of PpIX accumulation is the dissipation of the mitochondrial membrane potential (ΔΨm) and the opening of the mitochondrial permeability transition pore (mPTP), events that are hallmarks of severe mitochondrial damage and often precede cell death karger.comkarger.comacs.orgresearchgate.net. Furthermore, PpIX can interact with the translocator protein (TSPO) on the outer mitochondrial membrane, potentially contributing to these functional impairments karger.comacs.orgmdpi.com.

Table 3: Mitochondrial Dysfunctions Induced by this compound Accumulation

| Mitochondrial Process/Component | Observed Disruption by PpIX Accumulation | Potential Consequence | Citation |

| Mitochondrial Dynamics | Increased Fission (DRP-1 upregulation) | Fragmented mitochondria, impaired function | nih.govresearchgate.net |

| Mitochondrial Respiratory Chain | Suppression | Reduced ATP production, altered redox balance | karger.com |

| Mitochondrial Redox Balance | Disruption | Excessive mitochondrial ROS production | karger.com |

| Mitochondrial Membrane Potential (ΔΨm) | Dissipation/Collapse | Loss of membrane integrity, cell death | karger.comkarger.comacs.orgresearchgate.net |

| Mitochondrial Permeability Transition Pore (mPTP) | Opening | Release of pro-apoptotic factors, cell death | karger.com |

| Translocator Protein (TSPO) | Interaction/Binding | Potential modulation of mitochondrial function | karger.comacs.orgmdpi.com |

This compound as a Reporter of Mitochondrial Oxygen Tension

A significant application of this compound lies in its use as a biosensor for mitochondrial oxygen tension (mitoPO₂). The this compound-Triplet State Lifetime Technique (PpIX-TSLT) exploits the unique optical properties of PpIX, which is synthesized in mitochondria following the administration of its precursor, 5-aminolevulinic acid (ALA) eur.nlresearchgate.netnih.govresearchgate.netfrontiersin.orgnih.gov. PpIX exhibits delayed fluorescence (DF) whose lifetime is directly influenced by the surrounding oxygen concentration; oxygen acts as a quencher, shortening the DF lifetime eur.nlresearchgate.netnih.govresearchgate.netfrontiersin.orgnih.gov. By measuring the DF lifetime of PpIX, researchers can quantitatively assess mitoPO₂, providing a non-invasive measure of cellular oxygenation eur.nlnih.govnih.gov. This technique has been validated in preclinical models and is being developed for clinical applications, offering a novel method to monitor mitochondrial function at the bedside eur.nlnih.govnih.gov. Moreover, PpIX delayed fluorescence imaging can be used for hypoxia-based surgical guidance, as PpIX signals are enhanced in hypoxic tumor regions researchgate.net.

This compound in Oxidative Stress Regulation

This compound plays a dual role in oxidative stress: it can be a source of damaging ROS when activated, and its metabolism is influenced by cellular oxidative conditions. Upon activation by light, PpIX generates various ROS, including singlet oxygen, hydroxyl radicals, and superoxide (B77818) anion radicals, through Type I and Type II photochemical reactions karger.comresearchgate.netmdpi.comnih.gov. These ROS are potent oxidizers that can damage cellular components such as proteins, lipids, and nucleic acids, leading to cell injury and death mdpi.comingentaconnect.comnih.gov. Mitochondria, being major sites of ROS production, can experience exacerbated ROS generation when PpIX accumulates, further disrupting their function and contributing to cellular oxidative stress karger.com. Under certain conditions, PpIX itself can be considered pro-oxidant when photoactivated mdpi.com. The cellular response to oxidative stress and the activity of enzymes involved in ROS scavenging can also influence PpIX production and metabolism mdpi.com.

Table 4: Reactive Oxygen Species (ROS) Generated by this compound

| Type of ROS Produced | Mechanism of Generation | Potential Cellular Damage | Citation |

| Singlet Oxygen (¹O₂) | Type II photochemical reaction | Oxidative damage to biomolecules, cell death | researchgate.netmdpi.comnih.gov |

| Hydroxyl Radicals (•OH) | Type I photochemical reaction | DNA damage, lipid peroxidation, protein oxidation | researchgate.netmdpi.comnih.gov |

| Superoxide Anion (O₂•⁻) | Type I photochemical reaction | Initiation of radical chain reactions, mitochondrial damage | karger.comresearchgate.netmdpi.comnih.govcellmolbiol.org |

Compound List:

this compound (PpIX)

Heme

5-Aminolevulinic Acid (ALA)

Ferrochelatase (FECH)

Hedgehog signaling pathway

TGF-beta signaling pathway

HHIP

Gli3

SMAD7

SMAD2

SMAD4

APAF1

API5

Reactive Oxygen Species (ROS)

Singlet Oxygen (¹O₂)

Hydroxyl Radicals (•OH)

Superoxide Anion (O₂•⁻)

Mitochondrial Permeability Transition Pore (mPTP)

Translocator Protein (TSPO)

DRP-1

ABCG2

ABCB6

Glycine (B1666218) transporter 1 (GlyT1)

Mitoferrin 1 (MFRN1)

ABCB10

Succinyl-CoA

Glycine

5-aminolevulinic acid synthase (ALAS)

Coproporphyrinogen III (CPgen III)

Uroporphyrinogen III decarboxylase (UROD)

Cytochrome c

AIF (Apoptosis-Inducing Factor)

Advanced Research Methodologies for Protoporphyrin Ix Analysis and Detection

Spectroscopic Techniques for Protoporphyrin IX Quantification

Spectroscopic methods leverage the interaction of light with this compound to identify and quantify its presence. These techniques are vital for understanding its distribution, concentration, and behavior in various samples.

Fluorometry and Fluorescence Spectroscopy

Fluorometry and fluorescence spectroscopy are highly sensitive techniques for detecting and quantifying this compound due to its intrinsic fluorescence properties. PpIX emits fluorescence when excited by light of specific wavelengths, typically in the blue-violet region of the spectrum.

Excitation and Emission Wavelengths: this compound commonly exhibits maximum excitation around 406 nm and emits fluorescence with a peak emission around 635 nm frontiersin.orgscielo.brscielo.br. However, specific excitation and emission wavelengths can vary slightly depending on the solvent, pH, and the presence of other molecules, necessitating careful optimization for accurate measurements frontiersin.orgscielo.brbiorxiv.org. For instance, dual-wavelength excitation strategies have been developed to differentiate PpIX fluorescence from that of other blood constituents like zinc this compound (ZnPP), improving specificity nih.govspiedigitallibrary.orgadvancedsciencenews.com.

Applications: Fluorescence spectroscopy is widely used in photodynamic therapy (PDT) for monitoring PpIX accumulation in target tissues, aiding in treatment planning and efficacy assessment researchgate.netmdpi.comnih.gov. It is also employed in clinical diagnostics to detect conditions associated with altered porphyrin metabolism researchgate.netmdpi.commdpi.com. Research has shown that fluorescence spectroscopy can achieve high sensitivity, enabling the detection of even small tumor foci mdpi.com.

Background Reduction: A significant challenge in fluorescence analysis is the presence of background autofluorescence from biological samples. Techniques such as spectral unmixing, ratio methods, and differential methods have been developed to isolate and quantify PpIX fluorescence by accounting for or subtracting this background signal mdpi.com. Dual-wavelength excitation is another strategy to effectively eliminate background fluorescence, leading to more accurate quantification nih.govspiedigitallibrary.orgadvancedsciencenews.com.

Absorption Spectroscopy and Soret Band Analysis

Absorption spectroscopy, particularly the analysis of the Soret band, provides another fundamental approach for identifying and quantifying this compound.

Soret Band: Protoporphyrins, including PpIX, are characterized by a strong and broad absorption band in the UV-visible spectrum, known as the Soret band, typically located around 400-415 nm researchgate.netbiorxiv.orgcore.ac.uknih.govnih.gov. This band is highly sensitive to the porphyrin's environment, including solvent polarity, pH, and aggregation state biorxiv.orgnih.gov. Changes in these parameters can cause shifts in the Soret band's position and shape, which can be monitored spectroscopically biorxiv.orgnih.gov.

Q-Bands: In addition to the Soret band, PpIX also exhibits weaker absorption bands in the visible region, known as Q-bands, usually between 500-650 nm researchgate.netcore.ac.uknih.gov. The number and position of these Q-bands are also indicative of the porphyrin's state and environment nih.gov.

Applications: The Soret band serves as a characteristic marker for the presence of porphyrins, making absorption spectroscopy useful for initial identification and semi-quantification, especially in clinical diagnostics for conditions like porphyria researchgate.netmdpi.com. It is also employed to study porphyrin aggregation and interactions with other molecules, such as proteins or metal ions biorxiv.orgcore.ac.uknih.govnih.gov.

Nuclear Magnetic Resonance (NMR) Spectroscopy in this compound Studies

Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed structural information and is invaluable for elucidating the molecular environment and interactions of this compound.

Structural Elucidation: Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy can assign specific signals to different protons and carbons within the PpIX molecule, providing definitive structural confirmation nih.govrsc.orgcapes.gov.brnih.gov. This is particularly useful when studying modified porphyrins or their complexes.

Studying Interactions: NMR is instrumental in investigating the binding of PpIX to proteins, such as myoglobin (B1173299), or its complexation with metal ions like tin (Sn(IV)) nih.govnih.govresearchgate.net. By analyzing chemical shifts and relaxation times, researchers can gain insights into the porphyrin's orientation within a protein binding pocket or the nature of metal-ligand coordination nih.govrsc.orgnih.govresearchgate.netacs.org.

Analysis of Complex Systems: NMR can also be used to study aggregation phenomena and the formation of dimers or other supramolecular structures of PpIX in solution, providing information on their stability and structural characteristics biorxiv.orgnih.govrsc.orgcapes.gov.brresearchgate.net. The study of nitrosyl adducts of iron this compound using in situ ATR-FTIR spectroscopy, complemented by NMR, further highlights its utility in probing complex chemical environments acs.org.

Chromatographic Separation and Mass Spectrometry

Chromatographic techniques are essential for separating this compound from complex mixtures, while mass spectrometry provides definitive identification and quantification based on mass-to-charge ratio.

High-Performance Liquid Chromatography (HPLC) coupled with Detection Systems (MS/MS, Fluorescence)

HPLC, often coupled with fluorescence detection (FD) or mass spectrometry (MS/MS), represents a powerful combination for the precise analysis of this compound.

HPLC Separation: Reversed-phase HPLC, typically using C18 columns, is a common method for separating porphyrins frontiersin.orgmdpi.comresearchgate.netcsic.esnih.gov. Mobile phases often consist of acetonitrile (B52724) or methanol (B129727) mixed with aqueous buffers containing acids like formic acid or acetic acid, with gradient elution being frequently employed for optimal separation of various porphyrins frontiersin.orgmdpi.comresearchgate.netcsic.es.

Detection Systems:

Fluorescence Detection (FD): Coupled with HPLC, FD offers high sensitivity and selectivity for PpIX due to its fluorescent nature. Optimized excitation (e.g., 406 nm) and emission (e.g., 635 nm) wavelengths are used for detection frontiersin.orgscielo.brscielo.brnih.gov. Dual-wavelength excitation can further enhance selectivity by minimizing background fluorescence nih.govspiedigitallibrary.org.

Mass Spectrometry (MS/MS): HPLC coupled with MS/MS provides definitive identification and quantification based on the mass-to-charge ratio of the molecule and its fragments frontiersin.orgmdpi.comresearchgate.netcsic.esnih.gov. This is particularly useful for confirming the identity of PpIX in complex matrices and for analyzing low-concentration samples. Tandem mass spectrometry (MS/MS) offers high specificity by monitoring specific precursor-to-product ion transitions frontiersin.orgmdpi.comcsic.es.

Performance Metrics: Optimized HPLC-MS/MS methods have demonstrated high sensitivity, with reported limits of detection as low as 3.8 pM and recovery rates around 97.5% for PpIX in certain matrices frontiersin.org. Other studies report limits of quantification in the ng mL⁻¹ range researchgate.net.

Applications: This combined approach is widely used for quantifying PpIX in biological samples such as blood, serum, urine, and microbial cells, as well as in food products frontiersin.orgresearchgate.netcsic.esresearchgate.netresearchgate.netnih.gov. It is crucial for diagnosing conditions related to heme biosynthesis disorders and for monitoring PpIX levels in research settings mdpi.comresearchgate.net.

Thin-Layer Chromatography (TLC) Applications

Thin-Layer Chromatography (TLC) offers a simpler, cost-effective, and rapid method for the separation and preliminary analysis of this compound, often serving as a complementary technique to HPLC.

Separation Principle: TLC separates compounds based on their differential partitioning between a stationary phase (e.g., silica (B1680970) gel, RP-18) and a mobile phase. Various solvent systems have been developed for the separation of porphyrins, including PpIX cutm.ac.inresearchgate.nettandfonline.com.

Detection: After chromatographic separation, PpIX can be detected visually under UV light due to its fluorescence or quantified using densitometry or UV-Vis detectors cutm.ac.inresearchgate.netresearchgate.net.

Applications: TLC has been applied to detect and quantify porphyrins, including PpIX, in food products like Parma ham researchgate.nettandfonline.comresearchgate.net. It is also utilized as a preliminary analytical method for reaction monitoring or for separating compounds from crude extracts before more sophisticated analyses like HPLC cutm.ac.in. While less sensitive and specific than HPLC-MS, TLC remains a valuable tool for qualitative and semi-quantitative porphyrin analysis cutm.ac.in.

Compound List

this compound (PpIX)

Heme

Zinc this compound (ZnPP)

Uroporphyrin I (UP I)

Coproporphyrin I (CP I)

Coproporphyrin III (CP III)

FePPIX (Iron this compound)

Fe(PPIXDME)(NO) (Nitrosyl(this compound dimethyl ester)iron(II))

Gallium(III) this compound (Ga-PP)

Tin(IV) this compound (SnPP)

Photolon

Pyropheophorbide-a (PPa)

Hematoporphyrin derivative (HPD)

Photofrin® (PF)

Bacteriochlorophyll-a

Protoporphyrin Ix in Advanced Therapeutic and Diagnostic Modalities

Photodynamic Therapy (PDT) with Protoporphyrin IX

PDT is a therapeutic modality that utilizes the interaction of a photosensitizer, light, and oxygen to induce cell death. PpIX's role as a photosensitizer is central to this process, which is initiated by its accumulation in tumor cells.

Upon activation by light of a specific wavelength, PpIX transitions from its ground state to an excited singlet state. It then undergoes intersystem crossing to a longer-lived excited triplet state. This triplet state of PpIX can initiate two types of photochemical reactions, both culminating in the production of cytotoxic reactive oxygen species (ROS) that lead to cell death.

Type I Reaction: The excited triplet PpIX can react directly with biomolecules, such as lipids, proteins, and nucleic acids, through electron or hydrogen transfer, forming radicals and radical ions. These, in turn, react with molecular oxygen to produce ROS like superoxide (B77818) anion, hydrogen peroxide, and hydroxyl radicals.

Type II Reaction: This is often the predominant mechanism in PpIX-mediated PDT. The excited triplet PpIX transfers its energy directly to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). mdpi.com Singlet oxygen is a potent oxidizing agent that can damage cellular components, including membranes, mitochondria, and lysosomes, ultimately triggering apoptotic or necrotic cell death pathways. researchgate.net

The localization of PpIX within the mitochondria is particularly significant. researchgate.net Damage to mitochondrial membranes can disrupt the electron transport chain, leading to a cascade of events that culminates in apoptosis.

The effectiveness of PDT is directly proportional to the amount of PpIX accumulated in the target tumor cells. Several strategies have been developed to enhance this accumulation and, consequently, the therapeutic outcome.